Thromboplastin

Beschreibung

Eigenschaften

CAS-Nummer |

9002-05-5 |

|---|---|

Molekularformel |

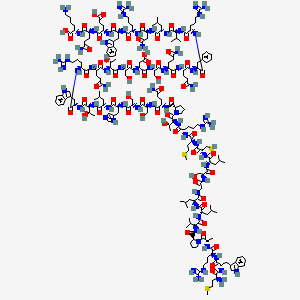

C217H342N68O60S3 |

Molekulargewicht |

4960 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C217H342N68O60S3/c1-103(2)79-139(263-187(319)141(81-105(5)6)272-207(339)169(109(13)14)280-205(337)158-54-37-75-284(158)210(342)110(15)247-175(307)126(48-32-70-237-213(226)227)250-191(323)145(262-173(305)122(219)67-77-347-19)85-115-91-242-123-44-27-24-41-119(115)123)174(306)245-95-165(300)248-151(96-286)198(330)265-140(80-104(3)4)189(321)278-156(101-346)203(335)259-137(68-78-348-20)183(315)249-130(52-36-74-241-217(234)235)185(317)283-172(113(18)293)211(343)285-76-38-53-157(285)204(336)260-134(58-64-162(223)297)182(314)274-154(99-289)202(334)276-153(98-288)200(332)268-148(88-118-94-236-102-246-118)194(326)264-143(83-107(9)10)197(329)282-170(111(16)291)208(340)273-147(87-117-93-244-125-46-29-26-43-121(117)125)193(325)251-127(49-33-71-238-214(228)229)176(308)256-135(59-65-163(224)298)186(318)281-171(112(17)292)209(341)277-155(100-290)201(333)270-150(90-167(303)304)196(328)275-152(97-287)199(331)258-131(55-61-159(220)294)178(310)255-133(57-63-161(222)296)181(313)266-144(84-114-39-22-21-23-40-114)190(322)253-129(51-35-73-240-216(232)233)184(316)279-168(108(11)12)206(338)271-142(82-106(7)8)188(320)269-149(89-164(225)299)195(327)252-128(50-34-72-239-215(230)231)177(309)267-146(86-116-92-243-124-45-28-25-42-120(116)124)192(324)257-136(60-66-166(301)302)179(311)254-132(56-62-160(221)295)180(312)261-138(212(344)345)47-30-31-69-218/h21-29,39-46,91-94,102-113,122,126-158,168-172,242-244,286-293,346H,30-38,47-90,95-101,218-219H2,1-20H3,(H2,220,294)(H2,221,295)(H2,222,296)(H2,223,297)(H2,224,298)(H2,225,299)(H,236,246)(H,245,306)(H,247,307)(H,248,300)(H,249,315)(H,250,323)(H,251,325)(H,252,327)(H,253,322)(H,254,311)(H,255,310)(H,256,308)(H,257,324)(H,258,331)(H,259,335)(H,260,336)(H,261,312)(H,262,305)(H,263,319)(H,264,326)(H,265,330)(H,266,313)(H,267,309)(H,268,332)(H,269,320)(H,270,333)(H,271,338)(H,272,339)(H,273,340)(H,274,314)(H,275,328)(H,276,334)(H,277,341)(H,278,321)(H,279,316)(H,280,337)(H,281,318)(H,282,329)(H,283,317)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,237)(H4,228,229,238)(H4,230,231,239)(H4,232,233,240)(H4,234,235,241)/t110-,111+,112+,113+,122-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,168-,169-,170-,171-,172-/m0/s1 |

InChI-Schlüssel |

PGOHTUIFYSHAQG-LJSDBVFPSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCSC)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCSC)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

From "Thromboplastin" to Tissue Factor: A Historical Journey in Coagulation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The understanding of blood coagulation has been a cornerstone of medical advancement, and at its heart lies the discovery and characterization of what was once broadly termed "thromboplastin." This whitepaper provides a detailed historical account of the pivotal discoveries that shaped our modern comprehension of this crucial initiator of hemostasis, now known as Tissue Factor (TF). It delves into the key experiments, the evolution of concepts, and the methodological advancements that have paved the way for contemporary coagulation research and the development of antithrombotic therapies.

The Dawn of Coagulation Research: Morawitz's Classical Theory

In the early 20th century, the mechanism of blood clotting remained largely enigmatic. It was the seminal work of German physician Paul Morawitz in 1905 that laid the foundation for our modern understanding.[1][2] Morawitz proposed a "classical" theory of blood coagulation, postulating the existence of four essential factors: fibrinogen, prothrombin, calcium, and a substance he termed "thrombokinase."[3][4] He theorized that upon tissue injury, thrombokinase was released and, in the presence of calcium, converted prothrombin into the active enzyme thrombin, which in turn converted soluble fibrinogen into an insoluble fibrin (B1330869) clot.[5][6] Morawitz's theory was a landmark achievement, providing the first coherent model of the coagulation process.[1]

The One-Stage Prothrombin Time: A Quantitative Leap by Armand Quick

A significant breakthrough in the quantitative assessment of coagulation came in 1935 with the development of the one-stage prothrombin time (PT) test by American physician and biochemist Armand J. Quick.[7][8] This relatively simple and reproducible assay provided a means to measure the overall efficiency of what would later be known as the extrinsic pathway of coagulation.

Experimental Protocol: Quick's One-Stage Prothrombin Time (1935)

The original method developed by Quick was elegant in its simplicity and became a fundamental tool in both clinical diagnostics and coagulation research.

Objective: To determine the clotting time of plasma after the addition of an excess of this compound and calcium.

Methodology:

-

Preparation of this compound Reagent:

-

Rabbit brain was chosen as a potent source of this compound. The brain was dehydrated with acetone (B3395972) and ground into a fine powder.

-

A saline suspension of this rabbit brain powder was prepared. The exact concentration was standardized to produce a consistent clotting time of 12-13 seconds with normal plasma.[9]

-

-

Blood Collection and Plasma Preparation:

-

Venous blood was drawn and mixed with an anticoagulant, typically sodium citrate, in a 9:1 ratio to chelate calcium and prevent premature clotting.

-

The blood was then centrifuged to separate the platelet-poor plasma.

-

-

Clotting Time Measurement:

-

A small volume of the patient's plasma (typically 0.1 mL) was pipetted into a test tube and warmed to 37°C in a water bath.

-

A standardized volume of the pre-warmed this compound suspension (typically 0.1 mL) was added to the plasma.

-

Immediately following the addition of this compound, a solution of calcium chloride (0.1 mL of a 0.025 M solution) was added to initiate coagulation.

-

The time from the addition of calcium chloride until the formation of a visible fibrin clot was recorded as the prothrombin time.[10]

-

Quantitative Data from Early Prothrombin Time Studies

Similar to Morawitz's work, specific data tables from Quick's original 1935 publication in the Journal of Biological Chemistry are not easily accessible in a digitized format. However, his work established the normal range for the prothrombin time in healthy individuals to be approximately 12 to 15 seconds.[10] The significance of his work lay in the ability to detect prolonged PT in various conditions, which he demonstrated in patients with hemophilia and obstructive jaundice.[7]

The following table provides a representative summary of the expected prothrombin times with different historical this compound preparations, illustrating the variability that necessitated the later development of the International Normalized Ratio (INR).

| This compound Source | Typical Prothrombin Time (Normal Plasma) | Relative Sensitivity |

| Rabbit Brain (early preparations) | 12 - 15 seconds | Low |

| Human Brain | 10 - 13 seconds | High |

| Human Placenta | 11 - 14 seconds | Intermediate |

| Bovine Brain | 13 - 16 seconds | Low |

Note: These values are approximate and varied between laboratories and specific reagent preparations.

The Evolution of "this compound" to Tissue Factor

For many years, "this compound" was used as a broad term for the crude tissue extracts that could initiate coagulation.[11] It was understood to be a lipoprotein complex, but its precise composition remained elusive. Through decades of research, the active component of these extracts was isolated and characterized as a transmembrane protein, which was officially named Tissue Factor (TF) , or coagulation factor III.[10][12] It was discovered that TF forms a high-affinity complex with Factor VII in the presence of calcium and phospholipids, initiating the extrinsic pathway of the coagulation cascade.[13]

Signaling Pathways and Experimental Workflows

The discovery of this compound and the development of the prothrombin time test were instrumental in elucidating the extrinsic pathway of coagulation. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the experimental workflow of Quick's seminal test.

Caption: The Extrinsic Pathway of Coagulation initiated by Tissue Factor.

References

- 1. Determination of surface tissue factor thresholds that trigger coagulation at venous and arterial shear rates: amplification of 100 fM circulating tissue factor requires flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of three prothrombin time and activated partial this compound time reagent systems on the MLA 700 coagulation analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. A comparison of seven prothrombin time reagents--development of an evaluation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive tissue factor activity assay determined by an optimized thrombin generation method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. THE KAOLIN CLOTTING TIME: A RAPID ONE-STAGE METHOD FOR DIAGNOSIS OF COAGULATION DEFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue Factor in Coagulation: Which? Where? When? Butenas Role of Tissue Factor in Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prothrombin times: an evaluation of four thromboplastins and four machines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue factor activity and function in blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correlation Between Activated Clotting Time and Activated Partial this compound Time During Endovascular Treatment of Cerebral Aneurysms [scirp.org]

- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Composition and Structural Analysis of Thromboplastin (Tissue Factor)

Audience: Researchers, scientists, and drug development professionals

Introduction

Thromboplastin, also known as Tissue Factor (TF) or Coagulation Factor III, is a critical initiator of the extrinsic pathway of blood coagulation, the primary physiological route to hemostasis upon vascular injury.[1][2] Historically, the term "this compound" referred to a laboratory reagent derived from tissues like the brain or placenta used in coagulation assays.[3] It is now understood that the active principle within this reagent is a complex composed of a transmembrane glycoprotein (B1211001), Tissue Factor, and an array of phospholipids (B1166683) that provide a necessary catalytic surface.[4][5][6] This guide provides a detailed examination of the biochemical composition, structural characteristics, and analytical methodologies pertaining to this compound, offering a comprehensive resource for professionals in coagulation research and drug development.

Biochemical Composition of this compound

This compound is not a single molecule but a functional complex of protein and lipid components. Its procoagulant activity is dependent on the precise assembly of these constituents on a cell membrane surface.[5]

Protein Component: Tissue Factor (TF)

Tissue Factor is a 46 kDa transmembrane glycoprotein that functions as the high-affinity receptor and essential cofactor for Factor VII/VIIa.[2][4] In humans, it is encoded by the F3 gene and consists of 263 amino acids.[7][8]

Lipid Component: Phospholipids

The function of the TF:FVIIa complex is critically dependent on its assembly on a phospholipid membrane.[2][3] These lipids are not merely a passive scaffold but play an active role in the catalytic efficiency of the coagulation cascade. The most significant of these are the anionic phospholipids, which provide a negatively charged surface that facilitates the binding of calcium ions and vitamin K-dependent coagulation factors.

Table 1: Summary of this compound Components

| Component | Sub-Component | Key Characteristics & Function |

|---|---|---|

| Protein | Tissue Factor (TF) / Factor III | Molecular Weight: ~46 kDa; 263 amino acids.[4][8] Acts as the receptor and cofactor for Factor VIIa, initiating the extrinsic pathway.[9] |

| Lipid | Phosphatidylserine (PS) | Anionic phospholipid. Provides the essential negatively charged surface for the assembly and optimal function of the tenase and prothrombinase complexes.[4] |

| Phosphatidylethanolamine (PE) | Enhances the catalytic efficiency of the complex, showing synergistic effects with PS.[4] | |

| Other Phospholipids | Phosphatidylcholine and other membrane lipids contribute to the overall bilayer structure. |

| Ion | Calcium (Ca²⁺) | Essential for the conformation of Factor VIIa, enabling it to bind to the negatively charged phospholipid surface and interact with Tissue Factor.[7][9] |

Structural Analysis of Tissue Factor

The structure of Tissue Factor is integral to its function in initiating coagulation. It is composed of three distinct domains that anchor it to the cell surface and present a binding site for Factor VIIa.[7][8][10]

-

Extracellular Domain (Residues 1-219): This domain is composed of two fibronectin type III modules, which fold into a rigid, elongated "sausage-shaped" structure.[7][8][11] This region is responsible for docking with Factor VIIa. The interaction is extensive, with Factor VIIa embracing the entire length of the TF extracellular domain, an interaction that enhances the enzymatic activity of FVIIa by several orders of magnitude.[8][11]

-

Transmembrane Domain (Residues 220-242): A single-pass alpha-helical segment that securely anchors the protein within the cell membrane.[7][8]

-

Cytoplasmic Domain (Residues 243-263): A short, 21-amino acid tail that extends into the cell's cytoplasm. This domain is not directly involved in coagulation but plays a role in intracellular signaling pathways.[7][8]

Table 2: Structural Domains of Human Tissue Factor

| Domain | Amino Acid Residues | Key Structural Features | Primary Function |

|---|---|---|---|

| Extracellular | 1-219 | Two fibronectin type III modules forming an elongated, rigid structure.[8][10] | High-affinity binding site for Factor VIIa.[9] |

| Transmembrane | 220-242 | Single alpha-helical segment.[8] | Anchors protein in the cell membrane. |

| Cytoplasmic | 243-263 | Short, intracellular peptide chain.[8] | Intracellular signaling.[7] |

This compound in the Extrinsic Coagulation Pathway

The primary function of this compound is to initiate the extrinsic pathway of coagulation, a rapid response to vascular injury.[7][12]

-

Initiation: Upon damage to a blood vessel, TF-expressing cells (such as sub-endothelial smooth muscle cells and fibroblasts) are exposed to the bloodstream.[7]

-

Complex Formation: Circulating Factor VIIa (FVIIa) binds with high affinity to the exposed TF in a calcium-dependent reaction.[4]

-

Activation of Factor X: The resulting TF:FVIIa complex, known as the extrinsic tenase complex, is a potent serine protease. It proteolytically cleaves and activates Factor X to Factor Xa (FXa).[7][10]

-

Convergence on the Common Pathway: FXa, along with its cofactor Factor Va (FVa), assembles on the phospholipid surface to form the prothrombinase complex. This complex converts prothrombin (Factor II) into thrombin.

-

Clot Formation: Thrombin, the final enzyme of the cascade, cleaves soluble fibrinogen into insoluble fibrin (B1330869) monomers, which polymerize to form a stable fibrin clot.[10]

Caption: The extrinsic pathway initiated by Tissue Factor.

Experimental Protocols for Analysis

A variety of laboratory methods are employed to assess the function of this compound and the integrity of the extrinsic pathway.

Prothrombin Time (PT) Test

The PT test is a fundamental coagulation assay that measures the time it takes for a fibrin clot to form after the addition of a this compound reagent to a plasma sample. It is a global assessment of the extrinsic and common coagulation pathways.[13]

Methodology:

-

Sample Preparation: Whole blood is collected in a tube containing sodium citrate, which acts as an anticoagulant by chelating calcium. The blood is then centrifuged to separate the platelet-poor plasma.

-

Incubation: A specific volume of the patient's plasma is pipetted into a test tube and warmed to 37°C.

-

Initiation: A pre-warmed this compound reagent, containing TF, phospholipids, and a standardized amount of calcium chloride (to overcome the citrate), is added to the plasma, and a timer is started simultaneously.[3]

-

Detection: The time from the addition of the reagent to the formation of a visible fibrin clot is recorded. This can be done manually or, more commonly, using automated coagulometers that detect changes in optical density or mechanical movement.

-

Reporting: The result is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.

Caption: A simplified workflow for the Prothrombin Time (PT) test.

This compound Generation Test (TGT)

The TGT is a more complex, historical assay designed to identify specific factor deficiencies involved in the generation of intrinsic thromboplastic activity.[14]

Methodology:

-

Reagent Preparation:

-

Adsorbed Plasma: Patient plasma is treated with an adsorbent like aluminum hydroxide (B78521) (Al(OH)₃) or barium sulfate (B86663) (BaSO₄) to remove vitamin K-dependent factors (II, VII, IX, X), leaving Factors V and VIII.[14][15]

-

Serum: Blood is allowed to clot, and the serum is collected. Serum contains Factors VII, IX, and X, but lacks prothrombin, fibrinogen, and Factors V and VIII.

-

Platelet Suspension: Platelets are isolated from the patient or a normal donor to provide the phospholipid surface.

-

-

Generation Phase: The adsorbed plasma, serum, and platelet suspension are mixed in a tube with calcium chloride and incubated at 37°C. Aliquots are taken at timed intervals (e.g., every minute for 6-8 minutes).

-

Assay Phase: Each aliquot from the generation tube is immediately added to a tube containing normal "substrate" plasma (which has all factors except platelets) and calcium. The clotting time of this substrate plasma is recorded.

-

Interpretation: A curve is plotted with incubation time on the x-axis and substrate clotting time on the y-axis. A short clotting time (e.g., 8-12 seconds) indicates robust this compound generation. A prolonged clotting time suggests a deficiency in one of the factors provided by the plasma, serum, or platelets. By substituting normal reagents for the patient's reagents one by one, the specific deficiency can be identified.

Structural and Compositional Analysis Methods

-

SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to determine the molecular weight of the Tissue Factor protein from purified samples. Western blotting with anti-TF antibodies confirms its identity.

-

Mass Spectrometry: This technique is used for definitive protein identification from complex mixtures and for detailed characterization of post-translational modifications.

-

Lipidomics: Techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are used to analyze the specific phospholipid composition of this compound preparations or cell membranes.

-

X-ray Crystallography: This is the gold standard for determining the high-resolution three-dimensional structure of the Tissue Factor protein, both alone and in complex with Factor VIIa.[9][11]

References

- 1. Tissue factor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tissue factor - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Tissue factor - Proteopedia, life in 3D [proteopedia.org]

- 10. Tissue Factor Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Molecule of the Month: Tissue Factor [pdb101.rcsb.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Coagulation - Wikipedia [en.wikipedia.org]

- 14. infectedbloodinquiry.org.uk [infectedbloodinquiry.org.uk]

- 15. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

The Role of Thromboplastin in Initiating the Extrinsic Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of thromboplastin, also known as Tissue Factor (TF) or Factor III, in the extrinsic pathway of blood coagulation. A comprehensive understanding of this critical initiation step is paramount for research in hemostasis and thrombosis, as well as for the development of novel anticoagulant and procoagulant therapies.

Introduction to the Extrinsic Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin (B1330869) clot to prevent blood loss following vascular injury.[1][2] The extrinsic pathway is the primary initiator of coagulation in vivo.[2][3][4][5] It is triggered by the exposure of this compound, a transmembrane glycoprotein, to circulating blood components upon damage to the blood vessel wall.[2][4][6] This pathway is characterized by its rapid response to tissue injury, leading to the initial burst of thrombin generation.[3]

The Molecular Mechanism of this compound Action

The central role of this compound is to act as a high-affinity receptor and cofactor for Factor VII (FVII), a serine protease present in the blood.[6][7] The mechanism unfolds in a series of well-defined steps:

Exposure of this compound

Under normal physiological conditions, this compound is expressed on the surface of sub-endothelial cells, such as smooth muscle cells and fibroblasts, and is physically separated from the bloodstream.[2][8] Upon vascular injury, this barrier is breached, exposing TF to circulating blood.[2][8]

Formation of the Extrinsic Tenase Complex (TF-FVIIa)

Once exposed, this compound binds with high affinity to both the zymogen Factor VII and its activated form, Factor VIIa (FVIIa).[6][7] While a small amount of FVIIa circulates in the plasma, the binding to TF dramatically enhances the enzymatic activity of FVIIa.[3] This calcium-dependent complex of TF, FVIIa, and a phospholipid surface is known as the extrinsic tenase complex.[9] The phospholipid surface, typically provided by activated platelets or damaged cell membranes, is crucial for the optimal assembly and function of this complex.[10][11]

Activation of Factor X

The primary function of the extrinsic tenase complex is to proteolytically cleave and activate Factor X (FX) to its active form, Factor Xa (FXa).[6][12][13] This activation is the key step that links the extrinsic pathway to the common pathway of coagulation. The catalytic efficiency of FVIIa is increased by several orders of magnitude when it is part of the extrinsic tenase complex.[6]

The Role of Calcium Ions

Calcium ions are indispensable for the extrinsic pathway.[3] They facilitate the binding of vitamin K-dependent coagulation factors, including Factor VII and Factor X, to the negatively charged phospholipid surfaces of cell membranes.[3] This localization of the coagulation factors on a membrane surface concentrates the reactants and significantly enhances the rate of the enzymatic reactions.

Quantitative Data

The following tables summarize key quantitative parameters of the extrinsic coagulation pathway.

| Interaction | Binding Affinity (Kd) | Method |

| Tissue Factor (soluble) - Factor VIIa | 6.3 ± 1.2 nM | Surface Plasmon Resonance |

| Tissue Factor (lipid-free) - Factor VIIa | Varies (pM to nM range) | Surface Plasmon Resonance |

| Tissue Factor (in phospholipid bilayer) - Factor VIIa | 1 - 10 nM | Radioligand Binding Assays |

| Factor VIIa - Tissue Factor/PCPS | 197 ± 38 pM | Kinetic Measurements |

| Enzymatic Reaction | Kinetic Parameters | Conditions |

| Factor X Activation by TF-FVIIa | Km: ~200 nM | Phospholipid vesicles (PC/PS) |

| Factor X Activation by TF-FVIIa | Apparent Km: 16 nM | Vesicles |

| Factor X Activation by TF-FVIIa | Apparent Km: > 600 nM | Macroscopic surface |

| Factor IX Activation by Factor VIIa-TF | Km: 310 nM, kcat: 25 min⁻¹ | Purified human proteins |

| Coagulation Factor | Plasma Concentration |

| Factor VII | ~10 nM |

| Factor X | ~170 nM |

| Prothrombin (Factor II) | ~1.4 µM |

| Fibrinogen | ~8.8 µM |

Experimental Protocols

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) test is a fundamental coagulation assay that evaluates the integrity of the extrinsic and common pathways.[3][5][14][15]

Principle: The PT test measures the time in seconds it takes for a clot to form in a plasma sample after the addition of a this compound reagent (a mixture of tissue factor and phospholipids) and calcium.[14][15][16]

Methodology:

-

Specimen Collection: Collect whole blood in a light-blue top tube containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.[14][16]

-

Plasma Preparation: Centrifuge the blood sample at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[1][17]

-

Reagent Preparation: Reconstitute the this compound reagent according to the manufacturer's instructions. Pre-warm the reagent and calcium chloride solution to 37°C.

-

Assay Performance (Manual Method): a. Pipette 100 µL of the patient's PPP into a test tube and incubate at 37°C for 1-2 minutes.[18] b. Add 200 µL of the pre-warmed this compound reagent to the test tube and simultaneously start a stopwatch.[18] c. Observe the mixture for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.[18]

-

Data Analysis: The time recorded is the prothrombin time. Results are often reported as an International Normalized Ratio (INR) for patients on oral anticoagulant therapy.

Chromogenic Factor Xa Assay

This assay is used to measure the activity of Factor Xa, often for monitoring anticoagulant therapies that target this factor.[19][20][21]

Principle: The assay utilizes a synthetic chromogenic substrate that is specifically cleaved by Factor Xa. The amount of color produced is directly proportional to the amount of active Factor Xa in the sample.[1][19][20]

Methodology:

-

Sample Preparation: Patient plasma is prepared as described for the PT assay.

-

Assay Procedure (Automated Method): a. The automated analyzer pipettes a specific volume of patient plasma, calibrators, or controls into a reaction cuvette.[1] b. A reagent containing a known amount of Factor X activator (e.g., from Russell's viper venom) is added. c. After a specific incubation period at 37°C, a chromogenic substrate for Factor Xa is added.[1] d. The analyzer measures the change in absorbance at a specific wavelength (typically 405 nm) over time, which is proportional to the Factor Xa activity.[1]

-

Data Analysis: The Factor Xa activity in the patient sample is determined by comparing its absorbance to a standard curve generated using calibrators with known Factor Xa concentrations.

Visualizations

Caption: Signaling pathway of the extrinsic coagulation cascade.

Caption: Experimental workflow for a Prothrombin Time (PT) assay.

Caption: Assembly of the extrinsic tenase complex.

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Coagulation - Wikipedia [en.wikipedia.org]

- 4. hemonc.mhmedical.com [hemonc.mhmedical.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Analysis of the kinetics of factor X activation by tissue factor-factor VIIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the factor VIIa binding site on human tissue factor: effects of tissue factor mutations on the kinetics and thermodynamics of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of the recombinant tissue factor for coagulation testing [mbu-tech.com]

- 10. [Role of phospholipids in hemostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of procoagulant phospholipids on the surface of circulating blood cells in thrombosis and haemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flow dependence of factor X activation by tissue factor-factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 15. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 16. atlas-medical.com [atlas-medical.com]

- 17. liofilchem.net [liofilchem.net]

- 18. diagnolab.com.na [diagnolab.com.na]

- 19. Anti-Xa Assays [practical-haemostasis.com]

- 20. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 21. academic.oup.com [academic.oup.com]

The Initiator's Embrace: A Technical Guide to the Role of Thromboplastin in Coagulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pivotal role of thromboplastin, more commonly known as Tissue Factor (TF), in the initiation of the blood coagulation cascade. As the primary cellular initiator of coagulation, TF's function is critical not only in physiological hemostasis but also in a range of pathological conditions, including thrombosis, sepsis, and cancer. This document details the molecular structure of TF, the kinetics of its interaction with Factor VIIa (FVIIa), and the subsequent activation of the extrinsic pathway. We present key quantitative data in structured tables, provide detailed experimental protocols for assessing TF-mediated coagulation, and illustrate the involved signaling pathways and workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of hemostasis and the development of novel antithrombotic therapies.

Introduction

Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay of cellular and protein components. The initiation of the coagulation cascade, a series of zymogen-to-active-enzyme conversions, is a critical event in the formation of a stable fibrin (B1330869) clot. Historically, the trigger for this cascade was termed this compound, a crude extract of tissue capable of accelerating blood clotting[1]. It is now understood that the primary active component of this compound is Tissue Factor (TF), a transmembrane glycoprotein.[2][3]

TF is constitutively expressed by sub-endothelial cells, such as smooth muscle cells and fibroblasts, forming a "hemostatic envelope" that is exposed to the bloodstream only upon vascular damage.[4] This exposure allows TF to bind to its ligand, the serine protease Factor VIIa (FVIIa), which circulates in the blood in both zymogen (FVII) and activated forms.[1] The formation of the high-affinity TF:FVIIa complex is the key event that triggers the extrinsic pathway of coagulation, leading to the rapid generation of thrombin and the subsequent conversion of fibrinogen to fibrin.[5][6]

Beyond its role in hemostasis, aberrant TF expression is implicated in the pathophysiology of numerous diseases. In conditions such as sepsis, atherosclerosis, and various cancers, TF can be expressed on cells within the vasculature, including monocytes and endothelial cells, leading to life-threatening thrombosis.[7] Furthermore, TF-dependent signaling pathways, often involving Protease-Activated Receptors (PARs), have been shown to play roles in inflammation, angiogenesis, and metastasis.[7][8] This dual role of TF in coagulation and cell signaling has made it an attractive target for therapeutic intervention.[7]

This guide will provide a detailed overview of the structure and function of TF, the kinetics of the TF:FVIIa complex, and the methodologies used to study its activity.

Molecular Structure and Function of Tissue Factor (this compound)

Tissue Factor is a 47-kDa transmembrane protein belonging to the class II cytokine receptor superfamily.[9][10][11] Its structure consists of three distinct domains:

-

Extracellular Domain: Comprising residues 1-219, this domain is composed of two fibronectin type III modules.[10] This domain is responsible for binding with high affinity to Factor VIIa.[4] The crystal structure of the extracellular domain reveals a rigid scaffold that serves as a template for FVIIa binding.[9] Key residues on both the N-terminal and C-terminal modules of the extracellular domain contribute to the binding interface with FVIIa.[12]

-

Transmembrane Domain: This hydrophobic segment (residues 220-242) anchors TF within the cell membrane, a critical feature for its function as it localizes the initiation of coagulation to the site of injury.[10]

-

Cytoplasmic Domain: A short intracellular tail of 21 amino acids (residues 243-263) is involved in the signaling functions of TF.[10][11]

The primary and best-understood function of TF is its role as the high-affinity receptor and cofactor for FVIIa.[11] The binding of FVIIa to TF induces a conformational change in FVIIa, dramatically enhancing its enzymatic activity.[13] The TF:FVIIa complex then catalyzes the conversion of Factor X to its active form, Factor Xa, which is a pivotal step leading to the common pathway of coagulation and a burst of thrombin generation.[1][5]

Quantitative Data

The interaction between Tissue Factor and Factor VIIa, and the subsequent enzymatic activity of the complex, have been characterized by a range of biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic and Thermodynamic Parameters of Human Soluble Tissue Factor (sTF) Binding to Factor VIIa

| Parameter | Value | Method | Reference |

| Association Rate Constant (kon) | 3.4 ± 0.8 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | [12] |

| Dissociation Rate Constant (koff) | 2.1 ± 0.1 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | [12] |

| Dissociation Constant (KD) | 6.3 ± 1.2 nM | Surface Plasmon Resonance (SPR) | [12] |

| Gibbs Free Energy (ΔG) | -11.2 ± 0.1 kcal mol-1 | Surface Plasmon Resonance (SPR) | [12] |

| Enthalpy (ΔH) | -32 kcal mol-1 | Calorimetry | [12] |

| Entropy (ΔS) | -70 cal K-1mol-1 | Calorimetry | [12] |

| Heat Capacity (ΔCp) | -730 cal K mol-1 | Calorimetry | [12] |

Data obtained using wild-type soluble Tissue Factor (sTF) binding to immobilized Factor VIIa.

Table 2: Kinetic Parameters of Factor VII Activation

| Activator | KM (µM) | kcat (s-1) | Conditions | Reference |

| Factor Xa | 1.2 | 15.2 | Optimal PCPS | [14] |

| TF:FVIIa Complex | 3.2 | 1.4 | Optimal PCPS | [14] |

| Factor IXa | - | 0.32 | Optimal PCPS | [14] |

| Thrombin | - | 0.061 | Optimal PCPS | [14] |

PCPS: Phosphatidylcholine-phosphatidylserine vesicles.

Table 3: Kinetic Parameters of Factor X Activation by the TF:FVIIa Complex

| Parameter | Value | Conditions | Reference |

| Apparent Km | 16 nM | TF-VIIa in vesicles | [15] |

| Apparent Km | > 600 nM | TF-VIIa on a macroscopic surface | [15] |

Signaling Pathways and Experimental Workflows

The Extrinsic Pathway of Coagulation

The initiation of the extrinsic pathway by the TF:FVIIa complex is a critical event in hemostasis. The following diagram illustrates this signaling cascade.

Experimental Workflow for Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is a fundamental screening test that evaluates the integrity of the extrinsic and common pathways of coagulation.

Experimental Workflow for Chromogenic Tissue Factor Activity Assay

Chromogenic assays provide a quantitative measure of TF activity by monitoring the generation of a colored product.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the function of this compound and the extrinsic coagulation pathway.

Prothrombin Time (PT) Assay

Principle: The PT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a this compound reagent (containing TF and phospholipids) and calcium.[16][17] It is a global assay for the extrinsic and common pathways of coagulation.[16][18]

Materials:

-

Patient or control platelet-poor plasma (PPP)

-

This compound reagent with calcium (recombinant or extracted)

-

Water bath or coagulometer at 37°C

-

Pipettes

-

Test tubes

-

Stopwatch (for manual method)

Procedure:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% buffered sodium citrate (9 parts blood to 1 part citrate).[18][19]

-

Immediately mix by gentle inversion.

-

Centrifuge the sample at 2500 x g for 15 minutes to obtain platelet-poor plasma.[19]

-

Carefully transfer the plasma to a clean plastic tube. The assay should be performed within 4 hours of collection.[19]

-

-

Assay Performance (Manual Method):

-

Pre-warm the required amount of this compound reagent and the plasma sample to 37°C for at least 5-10 minutes.[19]

-

Pipette 100 µL of the plasma sample into a pre-warmed test tube.

-

Forcibly add 200 µL of the pre-warmed this compound reagent to the plasma, and simultaneously start a stopwatch.

-

Keep the tube at 37°C and gently tilt it back and forth, observing for the formation of the first fibrin strands, which indicates clot formation.

-

Stop the stopwatch as soon as the clot is detected and record the time in seconds.[16]

-

-

Automated Method:

-

Follow the specific instructions provided by the manufacturer of the automated coagulometer. The instrument will automatically dispense reagents, incubate, and detect clot formation, typically through optical or mechanical means.[20]

-

Interpretation: A normal PT is typically between 10 and 13 seconds, but this can vary between laboratories and reagents.[18] Prolonged PT can indicate a deficiency in one or more of the extrinsic or common pathway factors (Factors VII, X, V, II, and fibrinogen) or the presence of an inhibitor.[19]

Activated Partial this compound Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It measures the clotting time of plasma after the addition of a "partial this compound" reagent (phospholipids without TF), an activator (e.g., kaolin, silica), and calcium.[21][22]

Materials:

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride solution

-

Water bath or coagulometer at 37°C

-

Pipettes

-

Test tubes

-

Stopwatch (for manual method)

Procedure:

-

Sample Preparation:

-

Prepare platelet-poor plasma as described for the PT assay.[22]

-

-

Assay Performance (Manual Method):

-

Pre-warm the calcium chloride solution to 37°C.

-

Pipette 100 µL of plasma into a test tube.

-

Add 100 µL of the aPTT reagent to the plasma.

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors.[22]

-

Forcibly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.

-

Gently tilt the tube and observe for clot formation.

-

Stop the stopwatch at the first sign of a fibrin clot and record the time.[23]

-

-

Automated Method:

-

Refer to the instrument-specific protocol.

-

Interpretation: A normal aPTT is typically in the range of 25 to 35 seconds. A prolonged aPTT can indicate a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor like heparin or a lupus anticoagulant.[21]

Chromogenic Tissue Factor Activity Assay

Principle: This assay quantifies the enzymatic activity of TF by measuring its ability to promote the activation of Factor X by Factor VIIa. The generated Factor Xa then cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically. The rate of color development is directly proportional to the TF activity in the sample.[24][25][26]

Materials:

-

Sample containing TF (e.g., plasma, cell lysate)

-

TF standard of known activity

-

Factor VII

-

Factor X

-

Factor Xa-specific chromogenic substrate

-

Assay buffer

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator at 37°C

Procedure:

-

Reagent Preparation:

-

Assay Performance:

-

In a 96-well microplate, add the sample or TF standard.

-

Add Factor VII and Factor X to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the TF:FVIIa complex and the activation of Factor X to Factor Xa.[26]

-

Add the chromogenic Factor Xa substrate to each well to initiate the color development reaction.

-

Immediately begin reading the absorbance at 405 nm in kinetic mode (multiple readings over time) or as an endpoint reading after a specific incubation time.[25]

-

-

Data Analysis:

-

For kinetic analysis, determine the rate of change in absorbance (ΔA/min) for each standard and sample.

-

Plot the rate of reaction (or endpoint absorbance) for the standards against their known concentrations to generate a standard curve.

-

Determine the TF activity of the samples by interpolating their values from the standard curve.[24]

-

Conclusion

This compound, or Tissue Factor, is the essential initiator of the extrinsic pathway of coagulation, playing a fundamental role in both physiological hemostasis and pathological thrombosis. Its well-defined structure, high-affinity interaction with Factor VIIa, and potent enzymatic activity make it a central player in the complex web of reactions that lead to fibrin formation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of Tissue Factor. A thorough understanding of its biochemistry and methodologies for its assessment are crucial for the development of novel therapeutic strategies targeting coagulation-related disorders. Future research will likely continue to unravel the intricate regulatory mechanisms governing TF expression and activity, as well as its expanding role in cellular signaling, offering new avenues for therapeutic intervention.

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Tissue_factor [bionity.com]

- 5. What is the function of this compound? Explain. - askIITians [askiitians.com]

- 6. researchgate.net [researchgate.net]

- 7. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue factor and factor VIIa: Understanding the molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures – Morrissey Lab, University of Michigan [tf7.org]

- 10. Tissue Factor Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tissue factor - Wikipedia [en.wikipedia.org]

- 12. Analysis of the factor VIIa binding site on human tissue factor: effects of tissue factor mutations on the kinetics and thermodynamics of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-function relationship of the interaction between tissue factor and factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Flow dependence of factor X activation by tissue factor-factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 17. APTT Test: Procedure, Process, Normal Range & Results Explained [metropolisindia.com]

- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 19. atlas-medical.com [atlas-medical.com]

- 20. labcorp.com [labcorp.com]

- 21. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 22. atlas-medical.com [atlas-medical.com]

- 23. vitroscient.com [vitroscient.com]

- 24. Tissue Factor (TF) Chromogenic Activity Assay Kit (Two Steps, Lipoprotein) | ABIN612649 [antibodies-online.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. Tissue Factor Activity Assay Kit (Human, Colorimetric) | Abcam [abcam.com]

Navigating the Nomenclature: A Technical Guide to Thromboplastin and Tissue Factor in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of hemostasis and thrombosis research, the terms "thromboplastin" and "tissue factor" are often encountered, leading to potential ambiguity. This technical guide provides an in-depth clarification of their nomenclature, historical context, and modern scientific usage. We delve into the composition and function of each, detailing their roles in the coagulation cascade. Furthermore, this guide presents a comparative analysis of various this compound reagents, supported by quantitative data, and provides detailed protocols for the key assays in which they are employed. Finally, we explore the intricate signaling pathways initiated by tissue factor, offering a comprehensive resource for researchers and professionals in drug development.

Demystifying the Terminology: this compound vs. Tissue Factor

The nomenclature surrounding the initiation of the extrinsic coagulation pathway has evolved, and a clear understanding of the terminology is crucial for interpreting scientific literature accurately.

Tissue Factor (TF) , also known as Coagulation Factor III or CD142, is the contemporary and precise term for the transmembrane glycoprotein (B1211001) that serves as the primary cellular initiator of blood coagulation.[1][2] It is a 47-kDa protein that acts as a receptor and cofactor for Factor VII (FVII).[3] The gene for human TF is located on chromosome 1.[1]

This compound is an older and broader term. Historically, it referred to a laboratory reagent, typically a crude extract of tissues such as the brain or placenta, used to perform the prothrombin time (PT) assay.[4][5] This complete this compound is a complex of tissue factor and phospholipids (B1166683).[4][5]

A derivative of this reagent, partial this compound , contains phospholipids but lacks tissue factor. It is used in the activated partial this compound time (aPTT) test to assess the intrinsic and common coagulation pathways.[4]

While the terms have been used interchangeably in older publications, modern scientific literature predominantly uses "tissue factor" to refer to the specific protein and "this compound" to describe the reagent used in coagulation assays.[6] The International Committee on Thrombosis and Haemostasis (ICTH), now a part of the International Society on Thrombosis and Haemostasis (ISTH), played a key role in standardizing the nomenclature of coagulation factors.[7][8]

The Extrinsic Coagulation Pathway: The Role of Tissue Factor

The exposure of tissue factor to blood upon vascular injury is the critical event that triggers the extrinsic pathway of coagulation. The process can be summarized in the following steps:

-

Initiation: Damage to a blood vessel wall exposes tissue factor located on subendothelial cells.[9]

-

Complex Formation: Circulating Factor VII or its activated form, Factor VIIa, binds to the exposed tissue factor in the presence of calcium ions (Ca²⁺), forming the TF-FVIIa complex.[9][10]

-

Activation of Factor X: The TF-FVIIa complex is a potent enzyme that proteolytically cleaves and activates Factor X to Factor Xa.[9]

-

Convergence with the Common Pathway: Factor Xa, in complex with its cofactor Factor Va on a phospholipid surface and in the presence of Ca²⁺, forms the prothrombinase complex. This complex then converts prothrombin (Factor II) to thrombin (Factor IIa).[9]

-

Fibrin (B1330869) Formation: Thrombin, a key enzyme in the coagulation cascade, cleaves fibrinogen (Factor I) into fibrin monomers, which then polymerize to form a stable fibrin clot.[9]

Quantitative Comparison of this compound Reagents

The performance of this compound reagents in the prothrombin time (PT) assay can vary depending on their source (recombinant vs. tissue-derived) and composition. This variability is standardized using the International Sensitivity Index (ISI).[3][11] The ISI reflects the sensitivity of a given this compound reagent compared to an international reference preparation. An ISI of 1.0 indicates a sensitivity equivalent to the reference standard.[12] The International Normalized Ratio (INR) is calculated from the PT ratio and the ISI, allowing for standardized reporting of PT results across different laboratories and reagents.[6]

The following tables summarize comparative data for various this compound reagents.

| Reagent Name | Source | Mean INR |

| Innovin | Recombinant Human TF | 3.4 |

| Manchester Reagent | Rabbit Brain | 3.4 |

| Recombiplastin | Recombinant Human TF | 3.7 |

| Instrumentation Laboratory | Not specified | 4.4 |

| Table 1: Comparison of Mean International Normalized Ratios (INRs) for Different this compound Reagents. Data from a 33-laboratory collaborative study on lyophilized plasma from warfarinized patients.[13] |

| This compound Reagent | Manufacturer | Stated ISI | Locally Calibrated ISI | % Difference |

| Neoplastine CI+ | Diagnostica-Stago | 1.32 | 1.10 | 16.7% |

| This compound C+ | Dade-Behring | 2.05 | 2.14 | 4.4% |

| Thromborel S | Dade-Behring | 1.09 | 1.08 | 0.9% |

| Innovin | Dade-Behring | 0.96 | 0.97 | 1.0% |

| Table 2: Comparison of Manufacturer-Stated vs. Locally Calibrated International Sensitivity Index (ISI) Values.[14] |

| Reagent | Source | ISI Range |

| Various Commercial Reagents | Human Brain, Rabbit Brain, Recombinant Human TF | 0.98 - 2.24 |

| Table 3: Range of International Sensitivity Index (ISI) for Various this compound Reagents.[15] |

| Reagent | Source | ISI |

| Relipidated r-TF | Recombinant Human TF | 0.96 (instrumental), 1.12 (manual) |

| Manchester Reagent | Rabbit Brain | Not specified |

| Table 4: International Sensitivity Index (ISI) of Recombinant Tissue Factor (r-TF) Compared to a Conventional Reagent.[16] |

Detailed Experimental Protocols

Prothrombin Time (PT) Assay

The PT test evaluates the extrinsic and common pathways of coagulation.

Principle: When a this compound reagent (containing tissue factor, phospholipids, and calcium) is added to citrated plasma, the extrinsic pathway is initiated, leading to the formation of a fibrin clot. The time taken for this clot to form is the prothrombin time.[17]

Specimen Collection and Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant in a 9:1 blood-to-anticoagulant ratio.[14]

-

Immediately after collection, gently invert the tube at least six times to ensure thorough mixing.[18]

-

Centrifuge the sample at 1500-2000 g for 15 minutes to obtain platelet-poor plasma (PPP).[4]

-

Carefully transfer the plasma to a clean plastic tube, avoiding disturbance of the buffy coat.[14]

-

Testing should be performed within 4 hours of sample collection.[17]

Manual Procedure:

-

Pre-warm the this compound reagent and the plasma sample to 37°C.[4]

-

Pipette 0.1 mL of the plasma into a 12 x 75 mm test tube and incubate at 37°C for 3-5 minutes.[4]

-

Forcibly add 0.2 mL of the pre-warmed this compound reagent to the plasma and simultaneously start a stopwatch.[4]

-

Gently tilt the tube back and forth and observe for the formation of the first fibrin strand.[4]

-

Stop the stopwatch as soon as the clot is visible and record the time in seconds.[4]

-

Perform the test in duplicate and average the results.[4]

Activated Partial this compound Time (aPTT) Assay

The aPTT test evaluates the intrinsic and common pathways of coagulation.

Principle: Citrated plasma is incubated with a partial this compound reagent (containing phospholipids and a contact activator like silica (B1680970) or kaolin).[1] Calcium is then added to initiate clotting, and the time to fibrin clot formation is measured.[1]

Specimen Collection and Preparation: The specimen collection and preparation are the same as for the PT assay.

Manual Procedure:

-

Pre-warm the aPTT reagent, calcium chloride solution, and plasma sample to 37°C.[13]

-

Pipette 50 µL of the plasma sample into a test tube.[13]

-

Add 50 µL of the aPTT reagent to the plasma.[13]

-

Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).[13]

-

Add 50 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a stopwatch.[13]

-

Gently tilt the tube and observe for clot formation.[13]

-

Stop the stopwatch at the first sign of a fibrin clot and record the time in seconds.[13]

-

Perform the test in duplicate and average the results.

Tissue Factor Signaling Pathways

Beyond its critical role in hemostasis, tissue factor is now recognized as a signaling receptor involved in various cellular processes, including angiogenesis, inflammation, and tumor progression.[19] This signaling is primarily mediated through the activation of Protease-Activated Receptors (PARs), particularly PAR2.

The TF-FVIIa complex can directly cleave and activate PAR2. The ternary complex of TF-FVIIa-FXa can activate both PAR1 and PAR2. Activation of PAR2 initiates downstream signaling cascades involving G-proteins, leading to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the PI3K/Akt pathway.[3] These pathways, in turn, regulate the expression of various genes involved in cell proliferation, migration, and the production of pro-inflammatory and pro-angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[19]

References

- 1. Phospholipid composition controls this compound sensitivity to individual clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Tissue Factor Pathway in Cancer: Overview and Role of Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid composition of seven APTT reagents in relation to heparin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lab-supply.net [lab-supply.net]

- 6. The Role of Tissue Factor In Signaling Pathways of Pathological C...: Ingenta Connect [ingentaconnect.com]

- 7. WO2006031387A1 - this compound reagents - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Tissue Factor and Cell Signalling in Cancer Progression and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two recombinant tissue factor reagents compared to conventional thromboplastins for determination of international normalised ratio: a thirty-three-laboratory collaborative study. The Steering Committee of the UK National External Quality Assessment Scheme for Blood Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clsjournal.ascls.org [clsjournal.ascls.org]

- 12. Comparison of thromboplastins using the ISI and INR system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recombinant tissue factor as substitute for conventional this compound in the prothrombin time test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recombinant Tissue Factor as Substitute for Conventional this compound in the Prothrombin Time Test | Semantic Scholar [semanticscholar.org]

- 15. US7148067B2 - this compound reagents - Google Patents [patents.google.com]

- 16. The Role of Tissue Factor In Signaling Pathways of Pathological Conditions and Angiogenesis | Bentham Science [benthamscience.com]

- 17. Tissue Factor and PAR2 Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

cellular sources and expression of thromboplastin in vivo

An In-Depth Technical Guide to the Cellular Sources and Expression of Thromboplastin (Tissue Factor) In Vivo

Introduction

This compound, officially known as Tissue Factor (TF) or Coagulation Factor III, is a 47-kDa transmembrane glycoprotein (B1211001) that serves as the primary cellular initiator of the blood coagulation cascade.[1][2] Its principal function is to act as a high-affinity receptor for the plasma serine protease Factor VIIa (FVIIa).[3] The formation of the TF:FVIIa complex triggers the extrinsic pathway of coagulation, a series of proteolytic events culminating in the generation of thrombin and the formation of a fibrin (B1330869) clot.[4][5] This process is essential for hemostasis, the physiological cessation of blood loss from a damaged vessel.[6]

Beyond its critical role in hemostasis, TF-dependent signaling pathways are increasingly recognized for their non-coagulant functions, influencing processes such as inflammation, angiogenesis, cell proliferation, and tumor metastasis.[1][7] Under normal physiological conditions, TF is expressed by cells that are anatomically segregated from the bloodstream.[4] However, aberrant or "inappropriate" expression of TF by cells in direct contact with blood, such as monocytes and endothelial cells, is a key driver of pathological thrombosis in a multitude of diseases, including sepsis, atherosclerosis, and cancer.[6][8]

This guide provides a comprehensive overview of the cellular sources of this compound, its expression patterns in health and disease, the signaling pathways that regulate its expression, and the key experimental methodologies used for its detection and quantification in vivo.

Cellular Sources of this compound

This compound expression is tightly regulated, with distinct patterns of constitutive and inducible expression across various cell types.

2.1 Constitutive Expression In healthy individuals, TF is constitutively expressed by numerous perivascular cells, forming a "hemostatic envelope" around blood vessels. This selective distribution is a crucial safeguard, ensuring that coagulation is rapidly initiated upon vessel injury, which exposes TF-bearing cells to circulating FVII/FVIIa.[6] Cells that constitutively express TF include:

-

Fibroblasts in the adventitia of blood vessels

-

Epithelial cells

-

Astrocytes in the brain

-

Myocardial cells

-

Cells of the kidney glomeruli and renal tubules

2.2 Inducible Expression Several cell types that are normally in direct contact with blood do not express TF under basal conditions but can be induced to do so by various pathological stimuli, such as inflammatory cytokines, bacterial products, and growth factors.[3][9]

-

Monocytes and Macrophages: Monocytes are a major source of blood-borne TF. Inflammatory mediators, particularly bacterial lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), are potent inducers of TF expression in these cells.[3][10] Within atherosclerotic plaques, macrophage-derived foam cells express high levels of TF, contributing to the thrombogenicity of the plaque.[8]

-

Endothelial Cells: While healthy endothelium presents an anticoagulant surface, it can be induced to express TF in response to inflammatory stimuli.[9][11] This switch to a procoagulant phenotype is a critical event in the pathogenesis of sepsis-associated disseminated intravascular coagulation (DIC) and other thrombotic disorders.[6]

-

Platelets: The presence and role of TF in platelets have been debated. However, evidence suggests that a subset of circulating human platelets stores TF intracellularly.[12] Upon activation, this TF can be exposed on the platelet membrane.[11][12] Platelets may also acquire TF by binding to TF-positive microvesicles circulating in the blood.[2]

-

Tumor Cells: Aberrant TF expression is a hallmark of many solid tumors, including pancreatic, cervical, colon, and non-small cell lung cancer (NSCLC).[13][14] Tumor-derived TF is implicated not only in cancer-associated thrombosis but also in signaling pathways that promote tumor growth, angiogenesis, and metastasis.[6][7]

-

Microvesicles (Microparticles): Cells can release small membrane-bound vesicles, known as microvesicles, which can carry TF. These circulating TF-positive microvesicles, originating from monocytes, platelets, or tumor cells, are considered a significant contributor to the pool of "blood-borne" TF and may enhance thrombus propagation.[2]

This compound Expression in Health and Disease

The location and level of TF expression are critical determinants of its physiological or pathological effects.

3.1 Role in Health

-

Hemostasis: The perivascular distribution of TF is essential for normal hemostasis. Upon vascular injury, the exposure of this TF to blood initiates clotting and prevents excessive blood loss.[6]

-

Embryonic Development: Targeted deletion of the TF gene in mice results in embryonic lethality due to defects in the yolk sac vasculature, indicating a crucial non-hemostatic, signaling role for TF in vascular development.[3][8]

3.2 Role in Disease Inappropriate expression of TF within the vasculature is a primary driver of life-threatening thrombosis.[8]

-

Sepsis: During sepsis, systemic inflammation triggers widespread TF expression on monocytes and endothelial cells, leading to disseminated intravascular coagulation (DIC), a condition characterized by widespread microvascular thrombosis and subsequent organ failure.[3][6]

-

Atherosclerosis: TF is highly expressed by macrophages and smooth muscle cells within atherosclerotic plaques.[8] Rupture of an atherosclerotic plaque exposes this TF to the blood, triggering the formation of an occlusive thrombus that can lead to acute myocardial infarction or stroke.[2][8]

-

Cancer: The expression of TF by tumor cells is a major contributor to the high incidence of venous thromboembolism (VTE) in cancer patients.[2] Furthermore, TF signaling promotes tumor progression by stimulating angiogenesis and metastasis.[6][7]

-

Viral Infections: Pro-inflammatory effects of TF have been reported in viral infections, including COVID-19, resulting in inflammation and thrombosis.[7]

-

Other Pathologies: Elevated levels of blood-borne TF are also observed in various other diseases, including diabetes and sickle cell disease, contributing to their prothrombotic phenotypes.[8]

Quantitative Data Presentation

The following tables summarize quantitative data on this compound expression and activity from various studies.

Table 1: Circulating Tissue Factor (TF) Antigen Levels

| Condition | Mean Plasma TF Level (pg/mL) | Reference |

|---|---|---|

| Healthy Subjects | 149 - 172 | [8] |

| Atherosclerosis | Increased | [8] |

| Sepsis | Increased | [8] |

| Diabetes | Increased | [8] |

| Sickle Cell Disease | Increased |[8] |

Table 2: Tissue Factor (TF) Expression in Solid Tumors

| Cancer Type | Prevalence¹ (%) | Median H-Score² | Predominant Localization | Reference |

|---|---|---|---|---|

| Pancreatic Cancer | High | - | Membranous | [13] |

| Cervical Cancer | High | 2.86 (mean score)³ | - | [13][14] |

| Colon Cancer | High | - | - | [13] |

| Glioblastoma | High | - | Cytoplasmic | [13] |

| NSCLC | High | 30 | - | [13] |

| Breast Cancer | Low | - | - | [13] |

¹Prevalence defined as ≥10% of tumor cells showing TF expression.[13] ²H-score ranges from 0 to 300, calculated as: H-score = (1 × % cells with low intensity) + (2 × % cells with medium intensity) + (3 × % cells with high intensity).[13] ³Mean immunohistochemistry score in cervical cancer tissues.[14]

Table 3: Kinetic Parameters of Factor VIIa (FVIIa) Binding to Cellular TF

| Cell Type | Condition | Apparent KD (nM) for FVIIa Binding | Reference |

|---|---|---|---|

| HUVEC | Coagulant Active TF | 0.054 ± 0.006 | [15] |

| THP-1 Monocytes | Coagulant Active TF | 0.072 ± 0.043 | [15] |

| WI-38 Fibroblasts | Coagulant Active TF | 0.124 ± 0.017 | [15] |

| MDA-MB-231 Cancer Cells | Coagulant Active TF | 0.395 ± 0.085 | [15] |

| HUVEC | Total TF (Active + Cryptic) | 0.106 ± 0.014 | [15] |

| THP-1 Monocytes | Total TF (Active + Cryptic) | 0.839 ± 0.376 | [15] |

| WI-38 Fibroblasts | Total TF (Active + Cryptic) | 1.404 ± 0.406 | [15] |

| MDA-MB-231 Cancer Cells | Total TF (Active + Cryptic) | 3.351 ± 0.616 |[15] |

Regulation of this compound Expression

TF expression in monocytic and endothelial cells is primarily regulated at the level of gene transcription.[3] Inflammatory stimuli activate intracellular signaling cascades that converge on the TF gene promoter, leading to the assembly of a transcription factor complex.

The two major signaling pathways involved are:

-

MAP Kinase Pathways: These pathways lead to the activation of transcription factors belonging to the AP-1 (Fos/Jun) and Egr-1 families.[3]

-

NF-κB Pathway: Pro-inflammatory agonists trigger the degradation of the inhibitory protein IκBα, allowing NF-κB heterodimers (primarily c-Rel/p65) to translocate to the nucleus.[10][11]

The induction of TF gene transcription requires the cooperative binding of both AP-1 and NF-κB transcription factors to their respective sites within the TF promoter.[10][11] This multi-protein complex is essential for initiating robust TF expression in response to inflammatory signals.[10]

Experimental Protocols

Detecting and quantifying TF in vivo requires specific methodologies to analyze its expression in tissues and on circulating cells.

6.1 Protocol: Immunohistochemistry (IHC) for TF in Paraffin-Embedded Tissues

This method allows for the visualization of TF protein within the context of tissue architecture.[16]

Detailed Methodology:

-

Tissue Preparation:

-

Harvest fresh tissue and fix by immersion in 10% neutral buffered formalin for 4-24 hours.[17][18]

-

Dehydrate the tissue through a series of graded ethanol (B145695) baths (e.g., 70%, 95%, 100%).[19]

-

Clear the tissue with xylene and embed in paraffin (B1166041) wax.[20]

-

-

Sectioning:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER). Steam or boil slides in a retrieval buffer (e.g., 0.01 M sodium citrate, pH 6.0) for 20 minutes.[20]

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[16]

-

Block non-specific protein binding by incubating with a protein block solution (e.g., normal serum from the species the secondary antibody was raised in).[16]

-

Incubate the sections with a validated primary antibody specific for TF at a predetermined optimal dilution for 45-60 minutes at room temperature or overnight at 4°C.[17][20]

-

Wash slides with a buffer (e.g., TBS-T).

-

Incubate with a biotinylated secondary antibody that recognizes the primary antibody.[17]

-

Wash, then apply an enzyme conjugate such as Streptavidin-HRP.[19]

-

-

Detection and Visualization:

-

Apply a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a colored precipitate at the site of the antigen.[19]

-

Counterstain the nuclei with hematoxylin (B73222) to provide morphological context.[19]

-

Dehydrate the slides, clear with xylene, and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a bright-field microscope to assess the localization, intensity, and percentage of TF-positive cells.[19]

-

6.2 Protocol: Flow Cytometry for Detecting Cell-Surface and Intracellular TF

This protocol provides a method for quantifying the percentage of TF-positive cells (e.g., platelets, monocytes) in a whole blood sample.[12][21]

Detailed Methodology:

-

Blood Collection:

-

Sample Preparation (Whole Blood Method):

-

Aliquot 100 µL of whole blood into flow cytometry tubes.

-

-

Cell Staining:

-

For Surface TF: Add a fluorochrome-conjugated primary antibody against TF and antibodies against cell-specific markers (e.g., CD14 for monocytes, CD41 for platelets). Incubate for 15-30 minutes at room temperature in the dark.[21][22]

-

For Intracellular TF: After surface staining, fix the cells with a fixation buffer (e.g., 2% paraformaldehyde).[12][22] Following fixation, permeabilize the cell membrane using a permeabilization buffer. Then, add the anti-TF antibody to stain for intracellular TF.[12][21]

-

Include an isotype-matched control antibody to determine background fluorescence.[22]

-

-

Red Blood Cell (RBC) Lysis:

-

After staining, add an RBC lysis buffer to the whole blood sample and incubate for the recommended time.[23] This step eliminates RBCs, which would otherwise interfere with the analysis.

-

-

Flow Cytometry Analysis:

-

Wash the remaining cells with a staining buffer and resuspend in a final volume suitable for analysis.[23]

-

Acquire the samples on a flow cytometer.

-

First, identify the cell populations of interest (e.g., monocytes, platelets) based on their forward and side scatter characteristics and their expression of specific surface markers.[12]

-

Within each cell population gate, quantify the percentage of TF-positive cells and the mean fluorescence intensity (MFI) by comparing the signal to the isotype control.[12][21]

-

Conclusion

This compound (Tissue Factor) is the central initiator of hemostasis, but its expression must be rigorously controlled to prevent pathological thrombosis. Its presence on perivascular cells provides an essential defense against bleeding, while its induced expression on monocytes and endothelial cells during inflammatory states drives the thrombotic complications of numerous diseases, from sepsis to atherosclerosis and cancer. Furthermore, the non-hemostatic signaling functions of TF add another layer of complexity, implicating it in tumor progression and angiogenesis. A thorough understanding of the cellular sources, regulatory pathways, and in vivo expression patterns of TF is critical for researchers and drug development professionals aiming to devise new strategies to mitigate thrombotic risk and target TF-driven pathologies.

References

- 1. Tissue factor signalling modifies the expression and regulation of G1/S checkpoint regulators: Implications during injury and prolonged inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue Factor Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Tissue Factor Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tissue factor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coagulation - Wikipedia [en.wikipedia.org]

- 6. Tissue factor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Tissue Factor In Signaling Pathways of Pathological Conditions and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. karger.com [karger.com]

- 10. karger.com [karger.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Flow Cytometry Analysis of Tissue Factor Expression in Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systematic study of tissue factor expression in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of tissue factor in human cervical carcinoma tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of tissue factor expression in various cell model systems: cryptic vs. active - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ptglab.co.jp [ptglab.co.jp]

- 17. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 18. sysy.com [sysy.com]

- 19. bosterbio.com [bosterbio.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Flow Cytometry Analysis of Tissue Factor Expression in Human Platelets [jove.com]

- 22. ashpublications.org [ashpublications.org]

- 23. research.pasteur.fr [research.pasteur.fr]

The Evolution of Thromboplastin Reagents: A Technical Guide from Crude Extracts to Modern Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical evolution of thromboplastin reagents, from their origins as crude tissue extracts to the highly standardized and sophisticated formulations used today. Understanding this progression is paramount for researchers and professionals in coagulation studies and anticoagulant drug development, as the nature of the this compound reagent profoundly impacts the accuracy, consistency, and clinical relevance of prothrombin time (PT) and International Normalized Ratio (INR) testing.